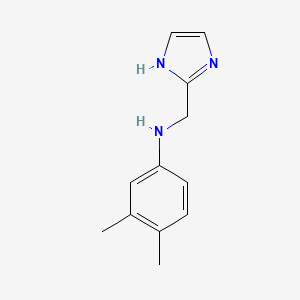
N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its versatile range of biological and pharmacological activities, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline typically involves the condensation of 1,2-diketones with ammonium acetate and aldehydes. This reaction can be catalyzed by various agents, including NHC-copper, ZnCl2, and Schiff’s base complex nickel catalysts. The reaction conditions often involve solvent-free microwave-assisted methods, which provide high yields and are environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, utilizing catalysts to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline undergoes various chemical reactions, including:
Reduction: Common reducing agents include hydrogen and metal catalysts.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Catalytic HBr and DMSO.
Reduction: Hydrogen gas with metal catalysts.
Substitution: Bases like NaOH or acids like HCl.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can be further utilized in the synthesis of biologically active molecules .
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline stands out due to its unique substitution pattern on the imidazole ring, which imparts distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its broad range of applications in different scientific fields make it a compound of significant interest .
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline |
InChI |
InChI=1S/C12H15N3/c1-9-3-4-11(7-10(9)2)15-8-12-13-5-6-14-12/h3-7,15H,8H2,1-2H3,(H,13,14) |
InChI Key |
LGSBTSJIWWUOOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=NC=CN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















